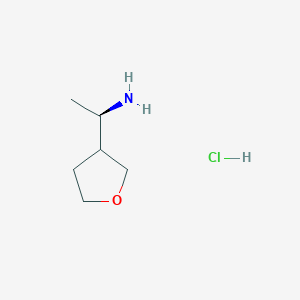

(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl

CAS No.:

Cat. No.: VC17468293

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO |

|---|---|

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | (1R)-1-(oxolan-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m1./s1 |

| Standard InChI Key | ZYZOZVDOIHZJFI-VQALBSKCSA-N |

| Isomeric SMILES | C[C@H](C1CCOC1)N.Cl |

| Canonical SMILES | CC(C1CCOC1)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydrofuran ring—a five-membered oxygen-containing heterocycle—attached to a chiral ethanamine group. The (1R) configuration denotes the absolute stereochemistry at the carbon bearing the amine group, which influences its interactions with biological targets. The hydrochloride salt formation stabilizes the amine, improving solubility in polar solvents.

Key structural descriptors include:

-

IUPAC Name: (1R)-1-(Oxolan-3-yl)ethanamine hydrochloride

-

Canonical SMILES: CC(C1CCOC1)N.Cl

-

Isomeric SMILES: CC@HN.Cl

Physicochemical Characteristics

The compound’s physical properties are critical for its handling and application:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.63 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | Not reported | – |

| Solubility | Likely polar solvents | Inferred |

Comparative data for the simpler analog tetrahydrofuran-3-amine hydrochloride (C₄H₁₀ClNO, MW 123.58 g/mol) highlights the impact of the ethanamine extension on molecular weight and potential reactivity .

Synthesis and Characterization

Synthetic Pathways

The synthesis of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride emphasizes enantiomeric purity, achieved through asymmetric catalysis or resolution techniques. A typical route involves:

-

Ring Formation: Cyclization of a diol precursor to construct the tetrahydrofuran ring.

-

Amine Introduction: Nucleophilic substitution or reductive amination to attach the ethanamine group.

-

Chiral Resolution: Use of chiral auxiliaries or enzymes to isolate the (1R) enantiomer.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Analytical Validation

Post-synthesis characterization employs:

-

Nuclear Magnetic Resonance (NMR): Confirms structural integrity and stereochemistry.

-

Mass Spectrometry (MS): Verifies molecular weight and purity.

-

Chiral HPLC: Ensures enantiomeric excess >98%.

Applications in Research and Industry

Organic Synthesis

The compound’s rigid THF moiety and chiral amine make it a versatile building block for:

-

Ligand Design: Coordinating metal catalysts in asymmetric reactions.

-

Peptidomimetics: Mimicking peptide backbones in drug discovery.

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C, inert atmosphere |

| PPE | Gloves, goggles, lab coat |

| Disposal | Incineration |

The compound is labeled "For research use only", excluding human or veterinary applications.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|

| (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine HCl | C₆H₁₄ClNO | 151.63 | Chiral amine, THF backbone |

| Tetrahydrofuran-3-amine HCl | C₄H₁₀ClNO | 123.58 | Smaller, non-chiral analog |

| (1R)-2,2,2-Trifluoro-1-(THF-3-YL)ethan-1-amine HCl | C₆H₁₁ClF₃NO | 205.60 | Trifluoromethyl substitution |

The trifluoro derivative exhibits enhanced metabolic stability, underscoring the role of fluorination in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume